molecular formula C20H14F3N3O2 B2371184 N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide CAS No. 1206995-27-8

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide

Cat. No. B2371184
M. Wt: 385.346
InChI Key: GMGSJKWPUBDKGS-UHFFFAOYSA-N
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Description

“N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide” is a derivative of nicotinamide, which is a class of compounds that have been shown to exhibit cytotoxic activities against human cancer cell lines . This compound has been synthesized and evaluated for its potential cytotoxic activities .


Synthesis Analysis

The synthesis of “N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide” involves the design and evaluation of a set of compounds based on a recently reported CSF-1R inhibitor . The synthesis process was evaluated in vitro for potency and selectivity .


Molecular Structure Analysis

The molecular formula of “N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide” is C20H14F3N3O2. The molecular weight is 385.346.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide” include a density of 1.4±0.1 g/cm3, a boiling point of 276.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 51.5±3.0 kJ/mol and a flash point of 120.9±27.3 °C .

Scientific Research Applications

Anti-inflammatory Properties

  • Benzamides and nicotinamides, including compounds similar to N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide, have been found to possess potent anti-inflammatory and antitumor properties. Their primary mechanism of action is regulated by the inhibition at the gene transcription level of NF-kB, which in turn inhibits TNFalpha and induces apoptosis (Pero et al., 1999).

Radiosensitization and Chemosensitization

  • These compounds are known for their radio- and chemosensitizing properties, which are important in cancer treatment. Structural analysis has revealed that N-substituted analogs induce cytotoxicity through apoptosis, inhibit cell proliferation, and activate poly ADPRT. This knowledge is vital for drug design aimed at enhancing radiosensitization (Pero et al., 1998).

DNA Repair Enhancement

  • Research indicates that benzamide and related compounds can enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This suggests a role in DNA repair processes, which is significant in the context of radiation damage and cancer therapy (Miwa et al., 1981).

Corrosion Inhibition

  • Nicotinamide derivatives have been studied for their corrosion inhibition effect on mild steel in hydrochloric acid solutions. This application is important in industrial chemistry and materials science (Chakravarthy et al., 2014).

PET Imaging in Melanoma

  • Radiofluorinated benzamide and nicotinamide analogues have shown promise as molecular probes for PET imaging of melanoma. This application is crucial in the early detection and treatment of melanoma (Liu et al., 2013).

Anticancer and VEGFR-2 Inhibitory Effects

  • A nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor, demonstrating significant potential in cancer therapy (Elkaeed et al., 2022).

Inducers of Apoptosis

  • A series of N-phenyl nicotinamides has been identified as potent inducers of apoptosis, highlighting their potential use in cancer treatment (Cai et al., 2003).

Tumor Radiosensitization

  • Analogues of nicotinamide and benzamide have been shown to be effective radiosensitizers of various mouse tumors, implying their use in improving radiotherapy outcomes for cancer patients (Brown et al., 1991).

properties

IUPAC Name

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c21-20(22,23)15-8-2-1-7-14(15)19(28)26-17-10-4-3-9-16(17)25-18(27)13-6-5-11-24-12-13/h1-12H,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGSJKWPUBDKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide

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